Hexadecylboronic Acid

Description

BenchChem offers high-quality Hexadecylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIYHMNEFXWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470062 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101433-38-9 | |

| Record name | Hexadecylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hexadecylboronic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of hexadecylboronic acid, a long-chain alkylboronic acid with significant potential in materials science and as an intermediate in organic synthesis. The methodologies detailed herein are presented with a focus on the underlying chemical principles, offering researchers, scientists, and drug development professionals a robust framework for its preparation and handling.

Introduction: The Significance of Hexadecylboronic Acid

Hexadecylboronic acid, with its 16-carbon alkyl chain, is a valuable organoboron compound. Boronic acids, in general, are widely utilized as key building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] Long-chain alkylboronic acids like the hexadecyl derivative are of particular interest for applications requiring lipophilicity, such as in the development of sensors, self-assembling monolayers, and as intermediates for complex molecule synthesis in medicinal chemistry.[3][4][5]

However, the synthesis and purification of long-chain alkylboronic acids can present unique challenges compared to their aryl counterparts, including issues with solubility, stability, and purification.[6][7] This guide aims to provide practical, field-proven insights into overcoming these challenges.

Synthetic Strategies for Hexadecylboronic Acid

Two primary synthetic routes are commonly employed for the preparation of alkylboronic acids: the Grignard reaction and hydroboration. The choice between these methods often depends on the availability of starting materials, desired scale, and functional group tolerance.

Grignard-Based Synthesis: A Classic and Robust Approach

The reaction of a Grignard reagent with a trialkyl borate is a well-established method for forming carbon-boron bonds.[3][8][9] This approach is particularly suitable for the synthesis of hexadecylboronic acid from 1-bromohexadecane.

The synthesis proceeds via the formation of a hexadecylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed to yield the desired hexadecylboronic acid.

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 1-bromohexadecane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 1-bromohexadecane solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude hexadecylboronic acid.

-

Hydroboration of 1-Hexadecene: An Alternative Route

Hydroboration offers a complementary approach, particularly when starting from the corresponding alkene, 1-hexadecene.[10] This method involves the addition of a boron-hydrogen bond across the double bond.

The hydroboration of terminal alkenes like 1-hexadecene with borane (BH3) or its complexes proceeds with anti-Markovnikov regioselectivity, placing the boron atom at the less substituted carbon atom.[10] This is driven by both steric and electronic factors. The reaction is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation of the resulting trialkylborane is typically used to form alcohols, but in this context, the intermediate is hydrolyzed to the boronic acid. To achieve monohydroboration, sterically hindered boranes or specific reagents like catecholborane or pinacolborane are often used.[11][12]

-

Hydroboration Reaction:

-

To a flame-dried, nitrogen-purged flask, add 1-hexadecene (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add catecholborane (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

-

Hydrolysis and Workup:

-

Carefully quench the reaction by the slow addition of water.

-

Add diethyl ether to extract the product.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting catecholboronate ester can be hydrolyzed to the boronic acid by stirring with aqueous acid.[13]

-

| Parameter | Grignard Method | Hydroboration Method |

| Starting Material | 1-Bromohexadecane | 1-Hexadecene |

| Key Reagents | Magnesium, Trialkyl borate | Catecholborane or Pinacolborane |

| Reaction Conditions | Low temperature (-78 °C) for borylation | Room temperature |

| Key Advantages | Well-established, high yields | Milder conditions, good for some functional groups |

| Potential Challenges | Moisture sensitive, initiation of Grignard | Potential for side reactions, hydrolysis of intermediate |

Purification Strategies for Hexadecylboronic Acid

The purification of long-chain alkylboronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides.[14] A multi-step purification strategy is often necessary to achieve high purity.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique for purifying solid organic compounds.[15][16][17] The choice of solvent is critical for successful recrystallization.

For hexadecylboronic acid, a mixed solvent system is often effective. A common choice is a mixture of a nonpolar solvent in which the compound is soluble when hot but insoluble when cold (e.g., hexane or heptane) and a more polar solvent to dissolve impurities (e.g., a small amount of ethyl acetate or acetone).[6]

Protocol for Recrystallization:

-

Dissolve the crude hexadecylboronic acid in a minimal amount of a hot solvent mixture (e.g., hexane with a small amount of ethyl acetate).[18]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[15]

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, cool the flask in an ice bath for at least one hour.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.[17]

-

Dry the crystals under vacuum to remove residual solvent.

Purification via Derivatization

For stubborn impurities, derivatization to a more stable and easily crystallizable form can be an effective strategy.[19][20]

N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are often more amenable to purification by chromatography than the free boronic acids.[21][22] The MIDA group can be cleaved under mild basic conditions to regenerate the boronic acid.

Reaction with diethanolamine can form a stable, crystalline adduct that often precipitates from nonpolar solvents, leaving impurities in solution.[7][23] The boronic acid can be liberated by treatment with an acid.

Acid-Base Extraction

An acid-base extraction can be employed to remove neutral impurities.[7][24] The boronic acid can be converted to its boronate salt with a base, which is water-soluble. After washing the aqueous layer with an organic solvent to remove impurities, the aqueous layer is acidified to precipitate the pure boronic acid.

Characterization of Hexadecylboronic Acid

Proper characterization is essential to confirm the identity and purity of the synthesized hexadecylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the long alkyl chain, including a triplet for the terminal methyl group around 0.88 ppm and a broad multiplet for the methylene groups between 1.2-1.6 ppm. The protons on the carbon adjacent to the boron atom will appear as a triplet around 0.8-1.0 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent, appearing over a wide chemical shift range.[25][26]

-

¹³C NMR: The carbon NMR spectrum will show a series of signals for the alkyl chain carbons. The carbon atom bonded to boron will be observed, although the signal may be broad due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids.[27] Hexadecylboronic acid should exhibit a single, broad peak in the ¹¹B NMR spectrum, typically in the range of δ 28-33 ppm (relative to BF₃·OEt₂).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization can be employed.

Melting Point

A sharp melting point is a good indicator of purity. The literature value for the melting point of hexadecylboronic acid should be consulted for comparison.

Stability and Handling

Alkylboronic acids are generally more stable than many arylboronic acids; however, they can undergo protodeboronation under certain conditions.[28][29] They are also prone to dehydration to form boroxines (cyclic trimers).[14] Therefore, it is recommended to store hexadecylboronic acid in a cool, dry place under an inert atmosphere.

Conclusion

The synthesis and purification of hexadecylboronic acid are achievable through well-established synthetic methodologies, primarily the Grignard reaction and hydroboration. Careful attention to reaction conditions and the implementation of a systematic purification strategy, potentially involving recrystallization and derivatization, are crucial for obtaining a high-purity product. Thorough characterization by NMR spectroscopy and other analytical techniques is essential to confirm the identity and purity of the final compound. This guide provides a solid foundation for researchers to successfully prepare and utilize this valuable long-chain alkylboronic acid in their scientific endeavors.

References

- Alkylboronate Synthesis Based on Transition Metal-Catalyzed Hydroboration. Current Organic Synthesis.

-

Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

- US Patent 9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

-

Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. Available at: [Link]

- REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, Vol. 86, No. 1, 2012.

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

- Hydroboration - Harned Research Group. University of Minnesota.

-

Hydroboration–oxidation reaction - Wikipedia. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]

- Process for purification of boronic acid and its derivatives - Google Patents.

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Boronic acid - Wikipedia. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed. Available at: [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

-

DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - ChemRxiv. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

-

Recrystallization - YouTube. Available at: [Link]

-

Structures of carbohydrate–boronic acid complexes determined by NMR and molecular modelling in aqueous alkaline media - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

- Recrystallization and Crystallization.

- Synthesis and applications of aminoboronic acids.

-

HELP: Purifying boronic acids sucks : r/chemistry - Reddit. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Available at: [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]

-

Organic Chemistry - Recrystallization Lab Demonstration - YouTube. Available at: [Link]

-

Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Available at: [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 11. benthamscience.com [benthamscience.com]

- 12. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. reddit.com [reddit.com]

- 20. reddit.com [reddit.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 23. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 25. rsc.org [rsc.org]

- 26. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 27. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Characterization of Hexadecylboronic Acid using NMR Spectroscopy

Introduction: The Significance of Hexadecylboronic Acid and the Imperative of Precise Characterization

Hexadecylboronic acid, a long-chain alkylboronic acid, is a molecule of significant interest in materials science and organic synthesis. Its amphiphilic nature, stemming from the long hydrophobic hexadecyl chain and the hydrophilic boronic acid headgroup, makes it a valuable building block for the construction of self-assembled monolayers, sensors, and targeted drug delivery systems. The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, a property that is extensively exploited in the design of glucose sensors and for the separation of carbohydrates.

Given its diverse applications, the unambiguous structural elucidation and purity assessment of hexadecylboronic acid are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative analytical technique for this purpose. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the characterization of hexadecylboronic acid using ¹H, ¹³C, and ¹¹B NMR spectroscopy. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting spectra.

Theoretical Framework: A Multinuclear NMR Approach to Unraveling the Structure of Hexadecylboronic Acid

A complete NMR characterization of hexadecylboronic acid necessitates a multinuclear approach, leveraging the unique information provided by ¹H, ¹³C, and ¹¹B nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For hexadecylboronic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the long alkyl chain and the hydroxyl protons of the boronic acid group. The chemical shift of these protons is influenced by the electron density around them, with protons closer to the electron-withdrawing boronic acid group appearing at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the number of carbons in the alkyl chain. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their local electronic environment. A significant challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly bonded to the boron. This is due to the quadrupolar nature of the boron nucleus, which can lead to significant broadening of the attached carbon's signal, sometimes to the point of it being indistinguishable from the baseline noise.[1]

¹¹B NMR Spectroscopy: A Direct Window into the Boron Center

¹¹B NMR spectroscopy is a highly specific and sensitive technique for characterizing boron-containing compounds.[2] Boron has two NMR-active isotopes, ¹ºB (I=3) and ¹¹B (I=3/2), with ¹¹B being the more commonly observed due to its higher natural abundance (80.1%) and smaller quadrupole moment. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. Trigonal planar, sp²-hybridized boronic acids typically resonate in the range of δ 28-33 ppm.[3] Upon interaction with Lewis bases, such as diols or water, the boron center can become tetracoordinate and sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum. This property is invaluable for studying the interactions of hexadecylboronic acid with other molecules.

Experimental Protocols: A Practical Guide to Acquiring High-Quality NMR Spectra

The acquisition of high-quality NMR spectra is crucial for accurate structural characterization. This section provides detailed, step-by-step methodologies for the preparation of hexadecylboronic acid samples and the setup of NMR experiments.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical for obtaining well-resolved NMR spectra. Boronic acids have a propensity to form cyclic anhydrides (boroxines) in non-polar, aprotic solvents, which can lead to complex and difficult-to-interpret spectra. Protic solvents, such as methanol-d4, can break up these oligomers by forming esters with the boronic acid, resulting in sharper signals.

Step-by-Step Methodology:

-

Solvent Selection: For ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) can be used, but be aware of potential oligomerization. For clearer spectra, especially for ¹H NMR, methanol-d4 (CD₃OD) is recommended. For ¹¹B NMR, a variety of deuterated solvents can be used, with the choice often dictated by the solubility of the compound and the nature of any binding studies.

-

Concentration: Dissolve approximately 5-10 mg of hexadecylboronic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard that does not react with the sample and has a non-overlapping signal can be added. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹¹B NMR, boron trifluoride diethyl etherate (BF₃·OEt₂) is often used as an external reference (δ 0.00 ppm).

Protocol 2: NMR Data Acquisition

Rationale: The parameters for NMR data acquisition need to be optimized to ensure good signal-to-noise and resolution. The quadrupolar nature of the ¹¹B nucleus requires specific considerations.

Step-by-Step Methodology for ¹H and ¹³C NMR:

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition Parameters:

-

Spectral Width (SW): Approximately 12 ppm.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Spectral Width (SW): Approximately 220 ppm.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Step-by-Step Methodology for ¹¹B NMR:

-

NMR Tube Selection: It is highly recommended to use quartz NMR tubes for ¹¹B NMR to avoid the broad background signal from the borosilicate glass of standard NMR tubes.[4]

-

Instrument Setup: Use an NMR spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.

-

¹¹B NMR Acquisition Parameters:

-

Spectral Width (SW): A wide spectral width of at least 200 ppm is recommended.

-

Number of Scans (NS): Depending on the concentration, 1024 scans or more may be necessary.[4]

-

Relaxation Delay (D1): A short relaxation delay (e.g., 0.1 s) is often sufficient.

-

Acquisition Time (AT): A short acquisition time (e.g., 0.1-0.2 s) is typically used.

-

Data Analysis and Interpretation: Deciphering the NMR Spectra of Hexadecylboronic Acid

The interpretation of the NMR spectra provides the final structural confirmation of hexadecylboronic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of hexadecylboronic acid is expected to be relatively simple. The most prominent signals will be from the long alkyl chain.

-

-CH₃ (Terminal Methyl Group): A triplet around δ 0.88 ppm.

-

-(CH₂)₁₄- (Methylene Chain): A broad, complex multiplet centered around δ 1.25 ppm.

-

-CH₂-B (Methylene group alpha to Boron): A triplet that is shifted downfield compared to the other methylene groups, expected in the region of δ 0.8-1.5 ppm.

-

-B(OH)₂ (Boronic Acid Protons): A broad singlet. The chemical shift of this signal is highly variable and depends on the solvent, concentration, and water content. In CD₃OD, this signal will likely exchange with the solvent and may not be observed.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a series of signals corresponding to the carbon atoms of the hexadecyl chain.

-

-CH₃ (Terminal Methyl Group): A signal around δ 14 ppm.

-

-(CH₂)₁₄- (Methylene Chain): A cluster of signals in the range of δ 22-32 ppm.

-

-CH₂-B (Methylene group alpha to Boron): This signal is expected to be shifted slightly downfield. The carbon directly attached to boron can be difficult to observe due to quadrupolar broadening.[1]

¹¹B NMR Spectrum Analysis

The ¹¹B NMR spectrum provides a definitive signature for the boronic acid functionality.

-

Trigonal Boronic Acid (sp²): A single, relatively broad signal is expected in the range of δ 28-33 ppm , characteristic of a neutral, trigonal planar alkylboronic acid.[3] The exact chemical shift can be influenced by the solvent and concentration.

Quantitative Data Summary

The following table summarizes the expected NMR chemical shifts for hexadecylboronic acid. These values are estimations based on data for analogous long-chain alkyl compounds and general principles of NMR spectroscopy.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹¹B Chemical Shift (δ, ppm) |

| CH₃ -(CH₂)₁₄-CH₂-B(OH)₂ | ~ 0.88 (t) | ~ 14.1 | - |

| CH₃-(CH₂)₁₄ -CH₂-B(OH)₂ | ~ 1.25 (m) | ~ 22.7 - 31.9 | - |

| CH₃-(CH₂)₁₄-CH₂ -B(OH)₂ | ~ 0.8 - 1.5 (t) | ~ 24.0 (broad) | - |

| CH₃-(CH₂)₁₅-B(OH)₂ | variable, broad | - | - |

| CH₃-(CH₂)₁₅-B (OH)₂ | - | - | ~ 28 - 33 |

Visualizing the Workflow and Structure

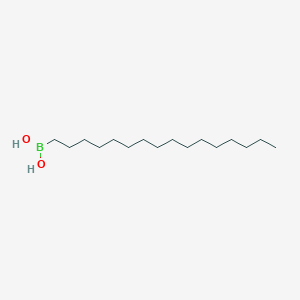

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of hexadecylboronic acid and the general workflow for its NMR characterization.

Caption: Molecular structure of hexadecylboronic acid.

Caption: General workflow for NMR characterization.

Conclusion: A Powerful Toolkit for a Versatile Molecule

NMR spectroscopy, through the synergistic application of ¹H, ¹³C, and ¹¹B nuclei, provides an unparalleled level of detail for the characterization of hexadecylboronic acid. This in-depth guide has outlined the theoretical principles, provided robust experimental protocols, and detailed the interpretation of the expected NMR spectra. By following these guidelines, researchers can confidently verify the structure and purity of their hexadecylboronic acid samples, a critical step in advancing its application in the development of novel materials and therapeutics. The principles and techniques described herein are not only applicable to hexadecylboronic acid but can also be readily adapted for the characterization of a wide range of other organoboron compounds.

References

-

Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

Levens, A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Gabuda, S. P., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3939-3950. [Link]

-

Berke, H., & Wrackmeyer, B. (2006). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boronic Acids (pp. 25-54). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Hexadecylboronic Acid

Preamble: The Scientific Imperative for Structural Elucidation

Hexadecylboronic acid, a molecule featuring a polar boronic acid headgroup attached to a long, nonpolar sixteen-carbon alkyl chain, stands at the intersection of supramolecular chemistry and materials science. The boronic acid moiety is a versatile functional group, renowned for its ability to form reversible covalent bonds with diols and for its predictable, robust hydrogen-bonding capabilities in the solid state.[1][2] These interactions are foundational to the design of sensors, self-assembling materials, and pharmaceutical agents.[1][3] However, the full potential of hexadecylboronic acid remains untapped without a definitive understanding of its three-dimensional atomic arrangement in a crystal.

The long hexadecyl chain introduces significant van der Waals forces and conformational flexibility, which compete with and modulate the strong, directional hydrogen bonds of the boronic acid group. This interplay governs the material's bulk properties, from its melting point and solubility to its potential for forming layered structures or liquid crystals. This guide provides a comprehensive, field-proven methodology for researchers and drug development professionals to determine and interpret the single-crystal X-ray structure of hexadecylboronic acid, moving from pristine starting material to a fully validated and analyzed crystallographic model. We will not merely list steps but delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Part 1: Foundational Workflow for Structural Analysis

The journey from a powdered sample to a refined crystal structure is a multi-stage process where the success of each step is contingent upon the quality of the preceding one. The workflow is designed as a self-validating system, with checkpoints to ensure the integrity of the material and data.

Caption: Overall workflow for the crystal structure determination of Hexadecylboronic Acid.

Part 2: Synthesis, Purification, and the Pursuit of Crystallographic Quality

The prerequisite for any successful crystallization is exceptionally pure starting material. Amorphous impurities or closely related structural analogues can act as "crystal growth poisons," frustrating nucleation and impeding the formation of well-ordered lattices.

Synthesis Protocol

A common and reliable method to synthesize hexadecylboronic acid is via the Grignard reaction.

Step-by-Step Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings. Slowly add a solution of 1-bromohexadecane in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent (hexadecylmagnesium bromide). Gentle heating may be required to start the reaction, which is exothermic.

-

Boronation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. While vigorously stirring, slowly add a solution of triisopropyl borate in anhydrous THF. The low temperature is critical to prevent the double addition of the Grignard reagent to the boron center.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature slowly. Quench the reaction by carefully adding a cooled aqueous solution of hydrochloric acid. This hydrolyzes the borate ester to the desired boronic acid.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like hexane or an acetonitrile/water mixture.

Purity Validation: A Self-Validating System

Before proceeding to crystallization trials, the purity of the synthesized hexadecylboronic acid must be rigorously confirmed.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The spectra should show the characteristic alkyl chain resonances and the absence of signals from starting materials or solvents. The broad singlet corresponding to the B(OH)₂ protons is also a key indicator.

-

Mass Spectrometry (MS): Confirms the molecular weight (C₁₆H₃₅BO₂, MW: 270.26 g/mol ).[4][5]

-

Elemental Analysis: Provides the percentage composition of C, H, and B, which should match the theoretical values for C₁₆H₃₅BO₂. A match within ±0.4% is considered evidence of high purity.

Part 3: The Crystallization Gauntlet for Long-Chain Molecules

Growing single crystals of long, flexible molecules like hexadecylboronic acid is the most challenging and empirical step of the process. The molecule's amphiphilic nature requires a systematic screening of conditions to balance the forces governing self-assembly.

Rationale for Crystallization Strategy

The goal is to allow molecules to transition from a disordered state (in solution or melt) to a highly ordered crystalline state slowly. For hexadecylboronic acid, this involves the hydrogen bonding of the boronic acid heads and the orderly packing of the alkyl tails. Rapid precipitation will likely lead to an amorphous powder or poorly ordered microcrystals unsuitable for single-crystal analysis.[6][7]

Recommended Crystallization Techniques

A parallel screening approach is most efficient. Prepare dilute solutions (e.g., 2-5 mg/mL) of the purified compound in a range of solvents and apply the following methods:

| Technique | Solvents to Screen | Rationale & Causality |

| Slow Evaporation | Hexane, Ethanol, Acetone, Toluene, Dichloromethane | Simple and effective. The gradual increase in concentration allows molecules time to find their lowest energy positions in a growing lattice. Solvent choice impacts the final packing (polymorphism). |

| Vapor Diffusion | Vial 1: Solute in THF or DichloromethaneBeaker 2: Anti-solvent (Hexane, Pentane) | An anti-solvent in which the compound is insoluble slowly diffuses into the solvent, gently reducing the solubility of the solute to induce crystallization. This is a very controlled method. |

| Slow Cooling | Hot saturated solutions in Acetonitrile or Ethyl Acetate | For compounds with sufficient solubility at higher temperatures. A controlled, slow decrease in temperature (e.g., using a dewar) reduces solubility and promotes the growth of large, high-quality crystals. |

| Melt Crystallization | Neat sample on a microscope slide with coverslip | The sample is heated above its melting point and then cooled very slowly. This can produce well-ordered domains, especially for long-chain alkyl compounds which may exhibit liquid crystalline phases. |

Part 4: Illuminating the Structure: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, its structure can be determined using X-ray diffraction.[6]

Experimental Protocol

-

Crystal Mounting: Using a microscope, carefully select a high-quality single crystal and mount it on a cryoloop using paratone or another cryoprotectant oil.

-

Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). Causality: The low temperature is crucial. It minimizes atomic thermal vibrations, leading to cleaner diffraction data at higher resolution. For a flexible molecule like hexadecylboronic acid, it is essential to "freeze" conformational disorder in the alkyl chain.

-

Data Collection: Mount the crystal on a modern single-crystal X-ray diffractometer. The instrument will rotate the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A detector records the positions and intensities of the diffracted X-ray spots.

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice type.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal itself. The output is a reflection file containing the h, k, l indices and intensity for each diffracted beam.

-

Part 5: From Diffraction Data to Molecular Reality

The processed reflection file does not directly show the molecular structure. It must be computationally translated into a three-dimensional electron density map from which atomic positions can be determined.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using computational methods, most commonly "direct methods," which use statistical relationships between reflection intensities to estimate initial phases. This yields a preliminary electron density map.

-

Model Building: An initial molecular model is built by assigning atoms to the strongest peaks in the electron density map. For hexadecylboronic acid, the boron atom and its attached oxygens would be identified first, followed by the long carbon chain.

-

Refinement: This is an iterative process using full-matrix least-squares procedures. The atomic positions, as well as their anisotropic displacement parameters (which model thermal vibration), are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The quality of the final model is assessed using several metrics:

-

R1 factor: The residual agreement factor. Values below 5% (0.05) indicate a good refinement.

-

wR2 factor: A weighted residual factor.

-

Goodness of Fit (GooF): Should be close to 1.0.

-

Residual Electron Density Map: Should be relatively flat, with no large positive or negative peaks, indicating that all atoms have been correctly located.

-

Part 6: Structural Interpretation: Supramolecular Assembly of Hexadecylboronic Acid

With a validated crystal structure, the final and most insightful step is the analysis of the intermolecular interactions and packing motifs. For hexadecylboronic acid, we anticipate a structure dominated by two distinct types of interactions.

The Hydrogen-Bonding Network

The boronic acid group is an excellent hydrogen bond donor and acceptor.[3][8] It is highly probable that the molecules will form robust, hydrogen-bonded supramolecular assemblies. The most common motifs for boronic acids are:

-

Centrosymmetric Dimer: Two molecules associate via a pair of O-H···O hydrogen bonds to form a cyclic dimer.

-

Catemer (Chain): Molecules link head-to-tail to form an infinite hydrogen-bonded chain.

Caption: Likely hydrogen-bonded dimer formation of boronic acid groups.

The van der Waals Packing of Alkyl Chains

The long, nonpolar hexadecyl chains will be driven by entropy and van der Waals forces to pack efficiently. Drawing an analogy from long-chain fatty acids, a bilayer structure is a highly probable packing motif.[9] In this arrangement, the hydrophilic boronic acid headgroups would form a hydrogen-bonded layer, with the hydrophobic alkyl tails extending outwards on both sides. Two such layers would then interdigitate their tail groups, maximizing van der Waals contacts.

Sources

- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. HEXADECYLBORONIC ACID CAS#: 101433-38-9 [m.chemicalbook.com]

- 5. HEXADECYLBORONIC ACID | 101433-38-9 [chemicalbook.com]

- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Alkylboronic Acids

Foreword

Long-chain alkylboronic acids represent a fascinating and increasingly important class of molecules at the intersection of organic chemistry, materials science, and pharmacology. Their unique amphiphilic nature, arising from the combination of a hydrophilic boronic acid headgroup and a lipophilic alkyl tail, imparts a rich and tunable set of physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these properties. We will delve into the core principles governing their behavior in various environments, provide practical experimental protocols for their characterization, and explore their applications, particularly in the realm of drug delivery and membrane interactions. By synthesizing fundamental concepts with field-proven insights, this document aims to serve as a valuable resource for both seasoned investigators and those new to the field.

Molecular Architecture and its Physicochemical Implications

A long-chain alkylboronic acid is characterized by a polar boronic acid moiety [-B(OH)₂] covalently attached to a nonpolar, long hydrocarbon chain (typically C₈ or longer). This dual-character structure is the primary determinant of its behavior. The boronic acid group is a Lewis acid, capable of forming reversible covalent bonds with diols, a feature that is central to many of its applications, including saccharide sensing and targeted drug delivery.[1] The alkyl chain, on the other hand, drives hydrophobic interactions, leading to phenomena such as self-assembly and interaction with lipid membranes.

The interplay between the hydrophilic head and hydrophobic tail governs the molecule's overall solubility, acidity (pKa), and lipophilicity (logP/logD), which are critical parameters in drug design and formulation.[2]

Acidity (pKa) of Long-Chain Alkylboronic Acids

The acidity of a boronic acid is a crucial parameter that dictates its ionization state at a given pH, which in turn influences its solubility, binding affinity to diols, and biological activity. Unlike carboxylic acids which are Brønsted-Lowry acids (proton donors), boronic acids primarily act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[3] The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is characterized by the pKa.

Alkylboronic acids are generally weaker acids (higher pKa) than their arylboronic acid counterparts.[3] This is attributed to the electron-donating nature of the alkyl group, which reduces the electrophilicity of the boron atom. The pKa of a boronic acid can be influenced by the surrounding chemical environment. For instance, the presence of polyols like mannitol can lead to the formation of boronate esters, which are more acidic and thus have a lower pKa.[4][5]

Table 1: Acidity of Representative Alkylboronic Acids

| Alkylboronic Acid | Alkyl Chain Length | Approximate pKa (in water) | Notes |

| Methylboronic acid | C1 | ~10.4 | Included for comparison.[6] |

| Octylboronic acid | C8 | ~10.0 - 10.5 (estimated) | pKa is expected to be slightly lower than methylboronic acid due to the inductive effect of the longer alkyl chain, but still high. |

| Dodecylboronic acid | C12 | ~10.0 - 10.5 (estimated) | Similar to octylboronic acid, as the inductive effect plateaus with increasing chain length. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a long-chain alkylboronic acid.[7][8]

Principle: A solution of the alkylboronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the boronic acid has been converted to its conjugate base (the boronate form). Due to the weak acidity of alkylboronic acids, the titration is often performed in the presence of mannitol, which forms a more acidic complex, making the inflection point clearer.[7]

Materials:

-

Long-chain alkylboronic acid

-

Standardized 0.1 M NaOH solution

-

D-Mannitol

-

Deionized water (degassed)

-

Calibrated pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Titration vessel

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the long-chain alkylboronic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 10 mM). Due to the low aqueous solubility of long-chain alkylboronic acids, a co-solvent like ethanol or DMSO may be necessary. If so, the apparent pKa will be determined.

-

Mannitol Addition: Add a significant excess of D-mannitol to the boronic acid solution (e.g., a final concentration of 0.5 M).

-

Titration Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point, and from that, the half-equivalence point.

Causality Behind Experimental Choices:

-

Degassed Water: Used to minimize the absorption of atmospheric CO₂, which can interfere with the titration of a weak acid.

-

Mannitol: The formation of a boronic ester with mannitol increases the acidity of the boronic acid, resulting in a more pronounced and easily identifiable inflection point in the titration curve.[7]

-

Standardized NaOH: Ensures accurate determination of the molar quantity of base required to neutralize the acid.

Solubility and Lipophilicity (logP & logD)

The dual nature of long-chain alkylboronic acids dictates their solubility. The boronic acid headgroup confers some water solubility, particularly at pH values above the pKa where the anionic boronate form is present. However, the long alkyl tail imparts significant hydrophobicity, leading to low overall aqueous solubility that decreases with increasing chain length.[9] Conversely, they exhibit good solubility in many organic solvents.[10]

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

-

logP is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium, for the neutral species.[11]

-

logD is the ratio of the concentration of all species of a compound (neutral and ionized) in the organic phase to the concentration of all species in the aqueous phase at a specific pH. For ionizable compounds like boronic acids, logD is pH-dependent.[2]

For long-chain alkylboronic acids, logP values are expected to be positive and to increase with the length of the alkyl chain, indicating a preference for the lipid phase.

Table 2: Estimated Lipophilicity of Long-Chain Alkylboronic Acids

| Alkylboronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| Octylboronic acid | C₈H₁₉BO₂ | 158.05 | 1.82[6] |

| Decylboronic acid | C₁₀H₂₃BO₂ | 186.10 | ~2.8 (estimated) |

| Dodecylboronic acid | C₁₂H₂₇BO₂ | 214.15[8] | ~3.8 (estimated) |

| Octadecylboronic acid | C₁₈H₃₉BO₂ | 298.31[7] | ~6.8 (estimated) |

Note: Calculated logP values are estimations and can vary depending on the algorithm used. Experimental determination is recommended for precise values.

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol describes the classic "shake-flask" method for the experimental determination of the octanol-water partition coefficient (logP).[11]

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken to allow the solute to partition between the two phases until equilibrium is reached. The concentrations of the solute in each phase are then measured, and the logP is calculated.

Materials:

-

Long-chain alkylboronic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the alkylboronic acid in the phase in which it is more soluble (likely n-octanol).

-

Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the alkylboronic acid using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

-

Pre-saturated Solvents: Using pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment due to mutual dissolution.

-

Vigorous Shaking: This maximizes the interfacial area between the two phases, facilitating rapid partitioning and the attainment of equilibrium.

-

Clean Phase Separation: Incomplete separation of the phases is a major source of error in this method.

Self-Assembly and Aggregation Behavior

The amphiphilic nature of long-chain alkylboronic acids drives their self-assembly in aqueous solutions. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously form organized aggregates, such as micelles.[12] In these structures, the hydrophobic alkyl tails cluster together to form a nonpolar core, while the hydrophilic boronic acid headgroups are exposed to the aqueous environment.[3]

The CMC is a key parameter that characterizes the tendency of an amphiphile to self-assemble. It is influenced by the length of the alkyl chain (longer chains generally have lower CMCs), temperature, and the presence of electrolytes.[12]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Conductivity

This protocol describes a common method for determining the CMC of ionic surfactants, which can be adapted for the anionic boronate form of long-chain alkylboronic acids.[8]

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles, which are less mobile and contribute less to the overall conductivity than individual monomers. The CMC is the concentration at which this change in slope occurs.

Materials:

-

Long-chain alkylboronic acid

-

Base (e.g., KOH) to ensure the boronic acid is in its anionic boronate form

-

Deionized water

-

Conductivity meter and probe

-

Thermostatted water bath

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the potassium salt of the long-chain alkylboronic acid (e.g., 50 mM) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement: For each solution, measure the conductivity using a calibrated conductivity meter. Ensure that the temperature is kept constant using a thermostatted water bath.

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot should show two linear regions with different slopes. The intersection of the two lines gives the CMC.

Causality Behind Experimental Choices:

-

Use of the Salt Form: The conductivity method is applicable to ionic species. By converting the boronic acid to its boronate salt, we ensure that we are measuring the conductivity of an ionic surfactant.

-

Constant Temperature: Conductivity is highly dependent on temperature, so maintaining a constant temperature is crucial for accurate and reproducible results.

Interaction with Lipid Membranes

The amphiphilic structure of long-chain alkylboronic acids makes them well-suited to interact with biological membranes. The hydrophobic alkyl tail can insert into the lipid bilayer, while the hydrophilic boronic acid headgroup can interact with the polar headgroups of the lipids or the aqueous environment.[13] This interaction can lead to a variety of effects, including membrane disruption, increased permeability, and the formation of pores.

These properties are of significant interest in drug delivery, as they can be exploited to enhance the cellular uptake of therapeutic agents. Boronic acid-functionalized liposomes have been developed as carriers for targeted drug delivery, leveraging the interaction of the boronic acid with carbohydrates on the surface of cells.[14]

Experimental Workflow: Studying Membrane Interactions with Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of a compound on the thermotropic phase behavior of lipid vesicles, providing insights into its interaction with the lipid bilayer.[15]

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Lipid bilayers undergo a phase transition from a gel phase to a liquid-crystalline phase at a characteristic temperature (Tm). The presence of a molecule that interacts with the lipid bilayer can alter the Tm and the enthalpy of this transition.

Workflow:

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a model lipid (e.g., DPPC) in a buffer solution.

-

Incubation: Incubate the liposomes with the long-chain alkylboronic acid at various concentrations.

-

DSC Analysis: Perform DSC scans on the liposome suspensions, both with and without the alkylboronic acid.

-

Data Interpretation: Analyze the changes in the phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a broadening of the transition peak indicates an interaction between the alkylboronic acid and the lipid bilayer.

Crystal Structure

The solid-state structure of long-chain alkylboronic acids is influenced by hydrogen bonding between the boronic acid groups and van der Waals interactions between the alkyl chains. While detailed crystallographic data for many long-chain alkylboronic acids is limited, analogous boronic acids typically exhibit a planar trigonal geometry around the boron atom in the anhydrous state.[1] In the solid state, boronic acids can form dimers or extended hydrogen-bonded networks. The long alkyl chains will tend to pack in an ordered fashion, similar to that observed in fatty acids and other long-chain alkanes. The overall crystal structure will be a balance between the packing of the alkyl tails and the hydrogen bonding of the boronic acid headgroups.

Synthesis of Long-Chain Alkylboronic Acids

Several synthetic routes to alkylboronic acids have been developed. A common method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Methodology: Synthesis of 1-Dodecylboronic Acid

This protocol provides a representative synthesis of a long-chain alkylboronic acid.

Reaction Scheme: CH₃(CH₂)₁₁Br + Mg → CH₃(CH₂)₁₁MgBr CH₃(CH₂)₁₁MgBr + B(OCH₃)₃ → CH₃(CH₂)₁₁B(OCH₃)₂ + MgBr(OCH₃) CH₃(CH₂)₁₁B(OCH₃)₂ + 2H₂O → CH₃(CH₂)₁₁B(OH)₂ + 2CH₃OH

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromododecane in anhydrous diethyl ether dropwise to the magnesium. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromododecane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid to hydrolyze the boronate ester.

-

Workup and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane).

Conclusion

The physicochemical properties of long-chain alkylboronic acids are a direct consequence of their unique amphiphilic architecture. Their acidity, solubility, lipophilicity, and self-assembly behavior can be understood and predicted based on the interplay between the hydrophilic boronic acid headgroup and the hydrophobic alkyl tail. The ability to tune these properties by varying the alkyl chain length makes them highly versatile molecules with significant potential in materials science and drug development. The experimental protocols provided in this guide offer a practical framework for the characterization of these important compounds, enabling researchers to further explore their properties and unlock their full potential in a wide range of applications.

References

-

Wikipedia. Boronic acid. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

PubChem. n-Dodecylboronic acid. [Link]

-

PubMed. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. [Link]

-

PMC. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. [Link]

-

ResearchGate. pK a values for boronic acids 1-7. [Link]

-

MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

-

Angene. Boronic acid, octadecyl-. [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Bienta. LogD/LogP. [Link]

-

ResearchGate. Selected boronic acids and their pKa values. [Link]

-

PubChemLite. N-dodecylboronic acid (C12H27BO2). [Link]

-

Wikipedia. Octanol-water partition coefficient. [Link]

-

AA Blocks. Chemistry Of Boronic Esters. [Link]

-

PubMed. Cholesterol affects the interaction between an ionic liquid and phospholipid vesicles. A study by differential scanning calorimetry and nanoplasmonic sensing. [Link]

-

PMC. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. [Link]

-

ResearchGate. The critical micelle concentration (cmc) of SDS as a function of the... [Link]

-

PubMed. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. [Link]

-

PMC. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay. [Link]

-

Taylor & Francis eBooks. Receptor Binding Studies on Lipid Vesicles Using the Biacore. [Link]

-

PMC. Differential scanning calorimetric study of the interaction of cholesterol with the major lipids of the Acholeplasma laidlawii B membrane. [Link]

-

arXiv. Langmuir-Blodgett Films a unique tool for molecular electronics. [Link]

-

NIH. Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate. [Link]

-

The Royal Society of Chemistry. Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. [Link]

-

YouTube. Langmuir-Blodgett Trough Tutorial - Part IV: Deposition of a monolayer. [Link]

-

ScienceDirect. SURFACE POTENTIAL STUDIES ON LANGMUIR–BLODGETT MULTILAYERS AND ADSORBED MONOLAYERS. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Soft Matter. Structure affinity of the Langmuir monolayer and the corresponding Langmuir–Blodgett film revealed by X-ray techniques. [Link]

-

PMC. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. [Link]

-

Diva-portal.org. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. [Link]

-

PMC. Mechanochemical Synthesis of α‐halo Alkylboronic Esters. [Link]

-

Chemical Society Reviews. Synthesis of α-aminoboronic acids. [Link]

-

ResearchGate. One-Pot Synthesis of Dihydropyrimidinones by Dodecylphosphonic Acid as Solid Bronsted Acid Catalyst under Solvent-Free Conditions via Biginelli Condensation. [Link]

-

MDPI. Building Asymmetric Lipid Bilayers for Molecular Dynamics Simulations: What Methods Exist and How to Choose One?. [Link]

-

PubMed. Molecular dynamics simulation studies of lipid bilayer systems. [Link]

-

PMC. Molecular Dynamics Simulations of the Lipid Bilayer Edge. [Link]

-

RSC Publishing. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. [Link]

-

University of Hawaii at Manoa. Molecular Dynamics Simulations In The Study Of Biological Lipid Membranes. [Link]

-

MDPI. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. [Link]

-

ResearchGate. Amphiphiles Self-Assembly: Basic Concepts and Future Perspectives of Supramolecular Approaches. [Link]

-

PMC. Self-Assembly: From Amphiphiles to Chromophores and Beyond. [Link]

-

ACS Publications. Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. [Link]

-

ResearchGate. The Critical Micelle Concentration of Surfactants: A Physical Chemistry Laboratory Experiment. [Link]

-

Just Agriculture. Method for Measurement of Critical Micelle Concentration. [Link]

-

ResearchGate. Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]

-

VTechWorks. Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. [Link]

-

ResearchGate. Determination of molecular self-association properties and calculation of critical micelle concentration. [Link]

-

ResearchGate. Critical micelle concentration (CMC) for different surfactants in... [Link]

-

PubMed. Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks. [Link]

-

EurekAlert!. Alkyl-aromatic hybrid micelles formed from emergent umbrella-shaped molecules. [Link]

-

ResearchGate. A schematic illustration shows the formation of self‐assembled micelles... [Link]

-

MSU chemistry. Boronic Acids in Molecular Self-Assembly. [Link]

-

the University of Bath's research portal. Boronic Acids in Molecular Self‐Assembly. [Link]

-

Soft Matter. Self-assembly of amphiphilic peptides. [Link]

-

PMC. Molecular recognition with boronic acids—applications in chemical biology. [Link]

-

Chemical Communications. Boronic acids for fluorescence imaging of carbohydrates. [Link]

-

RSC Publishing. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

-

PMC. Analytical techniques and methods for study of drug-lipid membrane interactions. [Link]

-

Semantic Scholar. Analytical techniques and methods for study of drug-lipid membrane interactions. [Link]

-

PMC. Membrane–drug interactions studied using model membrane systems. [Link]

-

ACS Publications. Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. [Link]

-

ResearchGate. Different views of the X-ray crystal structure of the DBO acid 4. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

PubMed Central. X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. [Link]

-

Scholarly Commons. A synthesis of a homologous series of aryl mono- and diboronic acids. [Link]

-

Scholarly Commons. A synthesis of a homologous series of aryl mono- and diboronic acids. [Link]

-

Chemistry LibreTexts. 3.4: Partitioning and Partitioning Constants. [Link]

-

Standard Reference Data. Octanol-Water Partition Coefficients of Simple Organic Compounds. [Link]

-

ChemSafetyPro.COM. n-Octanol/Water Partition Coefficient (Kow/logKow). [Link]

-

Standard Reference Data. Octanol-Water Partition Coefficients of Simple Organic Compounds. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

ResearchGate. A. Structure for boronic acid lipid 2, containing an... [Link]

Sources

- 1. Buy Octadecylboronic acid | 4445-09-4 [smolecule.com]

- 2. L19957.14 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. n-Dodecylboronic acid | C12H27BO2 | CID 18184039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. diva-portal.org [diva-portal.org]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Cholesterol affects the interaction between an ionic liquid and phospholipid vesicles. A study by differential scanning calorimetry and nanoplasmonic sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Aggregation behavior of Hexadecylboronic Acid in aqueous solution

An In-Depth Technical Guide to the Aggregation Behavior of Hexadecylboronic Acid in Aqueous Solution

Authored by a Senior Application Scientist

Foreword: Beyond Simple Surfactancy – The Emergence of Intelligent Aggregates

In the realm of materials science and drug delivery, the self-assembly of amphiphilic molecules is a cornerstone principle. However, the focus has shifted from static structures to dynamic, responsive systems that can adapt to their environment. Hexadecylboronic acid (HDBA) epitomizes this new class of "smart" materials. It is an amphiphile composed of a sixteen-carbon hydrophobic alkyl chain (hexadecyl) and a hydrophilic boronic acid head group. This unique combination allows it to self-assemble in water, but with a crucial distinction: the boronic acid moiety acts as a tunable, stimuli-responsive interface.

This guide provides an in-depth exploration of the aggregation behavior of HDBA in aqueous solutions. We will move beyond a mere description of its properties to an analysis of the underlying physicochemical principles that govern its assembly. For researchers, scientists, and drug development professionals, understanding this behavior is paramount for harnessing the full potential of HDBA in designing advanced delivery systems, sensors, and other functional nanomaterials. We will delve into the causality behind experimental choices and present protocols as self-validating systems, ensuring a robust and reproducible scientific approach.

The Molecular Architecture: A Duality of Function

The behavior of HDBA is dictated by its amphiphilic structure: a nonpolar tail and a polar head group.

-

The Hydrophobic Engine: The long C16 hexadecyl chain is intensely hydrophobic. In an aqueous environment, this tail seeks to minimize its contact with water molecules, a phenomenon known as the hydrophobic effect. This is the primary driving force for the self-assembly of HDBA molecules into larger aggregates.

-

The "Smart" Head Group: The boronic acid (-B(OH)_2) group is the molecule's responsive center. Unlike a simple ionic head group, it exists in a pH-dependent equilibrium. Boronic acids act as Lewis acids, accepting a hydroxide ion to switch from a neutral, trigonal planar geometry to a negatively charged, tetrahedral boronate form.[1][2][3] This transition dramatically alters the head group's size, charge, and hydrophilicity, providing a direct mechanism to control aggregation with external stimuli.

The pH-Dependent Equilibrium: A Molecular Switch

The equilibrium between the neutral boronic acid and the anionic boronate ester is the key to HDBA's pH-responsiveness.[4][5] At low pH, the neutral, less hydrophilic form dominates, while at pH values above the boronic acid's pKa (typically around 8-9), the anionic, more hydrophilic form prevails.[1][2] This change in the head group's charge and hydration state directly influences the packing of the molecules and the morphology of the resulting aggregates.

Caption: pH-dependent equilibrium of the boronic acid head group.

Saccharide Interaction: A Reversible Covalent Gate

A defining feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose, fructose).[6][7][8][9] This interaction forms a five- or six-membered cyclic boronate ester. This binding event can alter the pKa of the boronic acid and change the hydrophilic/hydrophobic balance of the head group, triggering a change in the aggregation state.[10] This property is the foundation for creating glucose-responsive materials for applications like self-regulating insulin delivery systems.[11][12][13]

Self-Assembly into Supramolecular Structures

Driven by the hydrophobic effect, HDBA monomers in aqueous solution will spontaneously assemble into ordered structures once a certain concentration is reached. This threshold is known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC).[14][15] Above the CAC, additional HDBA monomers preferentially form aggregates rather than remaining as free molecules in the solution.[16] The morphology of these aggregates can range from simple spherical micelles to more complex structures like vesicles (bilayer spheres), depending on conditions such as pH, temperature, and the presence of additives like sugars.

Caption: Self-assembly pathway of HDBA in aqueous solution.

Characterization of HDBA Aggregates: A Validated Workflow

A multi-technique approach is essential for a comprehensive and validated characterization of HDBA aggregates. Each technique provides a unique piece of the puzzle, and their combined results create a self-validating picture of the system.

Caption: Experimental workflow for characterizing HDBA aggregates.

Determination of Critical Aggregation Concentration (CAC)

The CAC is a fundamental parameter indicating the onset of self-assembly. Surface tensiometry is the definitive method for its determination.[17][18]

Causality: Below the CAC, HDBA monomers adsorb at the air-water interface, progressively lowering the surface tension. At the CAC, the interface becomes saturated, and newly added monomers form micelles in the bulk. Since the monomer concentration in the bulk remains relatively constant above the CAC, the surface tension also plateaus.[15][16] The inflection point in the plot of surface tension versus the logarithm of concentration marks the CAC.